

# (rac)-Talazoparib stability in solution and long-term storage

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## Compound of Interest

Compound Name: (rac)-Talazoparib

Cat. No.: B10752687

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## (rac)-Talazoparib Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of **(rac)-Talazoparib**. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the recommended storage conditions for solid **(rac)-Talazoparib** powder?

A1: For optimal long-term stability, solid **(rac)-Talazoparib** powder should be stored at -20°C. Under these conditions, it is expected to be stable for at least two to three years.<sup>[1][2]</sup> For shorter periods, storage at 4°C is also acceptable for up to two years.<sup>[1]</sup> The commercially available capsule formulation, Talzenna®, can be stored at controlled room temperature (20°C to 25°C, with excursions permitted between 15°C to 30°C).<sup>[3]</sup>

Q2: I have prepared a stock solution of **(rac)-Talazoparib** in DMSO. How should I store it and for how long is it stable?

A2: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, aliquots should be kept at -80°C, where they are stable for up to one year.<sup>[1]</sup>

[4] For shorter-term storage, solutions can be kept at -20°C for up to six months.[1] Some data suggests stability in DMSO for two weeks at 4°C.[2]

Q3: My **(rac)-Talazoparib** solution has precipitated after being stored in the freezer. What should I do?

A3: Precipitation can occur if the solvent becomes saturated at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate until the precipitate is fully redissolved. Before use, always ensure the solution is clear and free of particulates. To prevent this, consider preparing a slightly less concentrated stock solution if the issue persists.

Q4: How can I assess the stability of my Talazoparib solution before a critical experiment?

A4: The most reliable method is to use a stability-indicating analytical technique like HPLC or LC-MS/MS. A validated method can separate the active Talazoparib from any potential degradation products.[5] If you observe unexpected results in your assay, verifying the integrity of your Talazoparib stock is a crucial troubleshooting step. A study evaluating metabolic stability used an LC-MS/MS method with a linearity range of 5–500 ng/mL.[6][7]

Q5: What solvents are suitable for preparing **(rac)-Talazoparib** solutions?

A5: **(rac)-Talazoparib** is soluble in dimethyl sulfoxide (DMSO).[4][6][7] For formulation as the tosylate salt, it exhibits low, pH-independent solubility (17 to 38 µg/mL) across the physiological pH range.[8] When preparing aqueous solutions for cell culture or in vivo studies, it is common practice to first dissolve the compound in DMSO and then perform a serial dilution into the final aqueous buffer or media.

Q6: Are there known degradation pathways for Talazoparib?

A6: While specific degradation pathways are not extensively detailed in the public literature, stability-indicating methods have been developed that can effectively separate Talazoparib from products formed during forced degradation studies (e.g., under acidic, basic, oxidative, or photolytic stress).[5] This confirms that the molecule can degrade under harsh conditions. For routine experimental use, protecting solutions from light and storing them at recommended temperatures is advisable.

## Quantitative Stability & Storage Data

The following tables summarize the available data on the storage and stability of **(rac)-Talazoparib** in both solid and solution forms.

Table 1: Recommended Storage Conditions for **(rac)-Talazoparib**

Form	Storage Temperature	Duration of Stability	Citations
Solid Powder	-20°C	2 - 3 years	[1][2]
Solid Powder	4°C	2 years	[1]
In DMSO	-80°C	6 months - 1 year	[1][2][4]
In DMSO	-20°C	1 - 6 months	[1][4]
In DMSO	4°C	2 weeks	[2]
Formulated Capsules	20°C to 25°C	Per expiration date	[3]

Table 2: Metabolic and Formulation Stability of Talazoparib

Matrix/Formulation	Condition	Key Finding	Citations
Human Liver Microsomes (HLMs)	Stored at -20°C for 30 days	Good stability (96.8%–102.12% of initial concentration)	[6]
Human Liver Microsomes (HLMs)	In vitro metabolic assay	Slow metabolism; in vitro half-life of 72.7 minutes	[6][7]
Nanoemulsion in PBS	24 hours at 37°C (pH 5.3, 6.5, 7.4)	Stable with slow release (47.7% to 51.5% released)	

## Experimental Protocols & Methodologies

### Protocol 1: Preparation of **(rac)-Talazoparib** Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution for laboratory use.

- **Weighing:** Accurately weigh the desired amount of **(rac)-Talazoparib** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the appropriate volume of fresh, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 20 mg/mL).
- **Dissolution:** Vortex the solution vigorously. If necessary, sonicate in a water bath for short intervals until the solid is completely dissolved and the solution is clear.
- **Aliquoting & Storage:** Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store immediately at -80°C for long-term use.

### Protocol 2: LC-MS/MS Method for Metabolic Stability Assessment

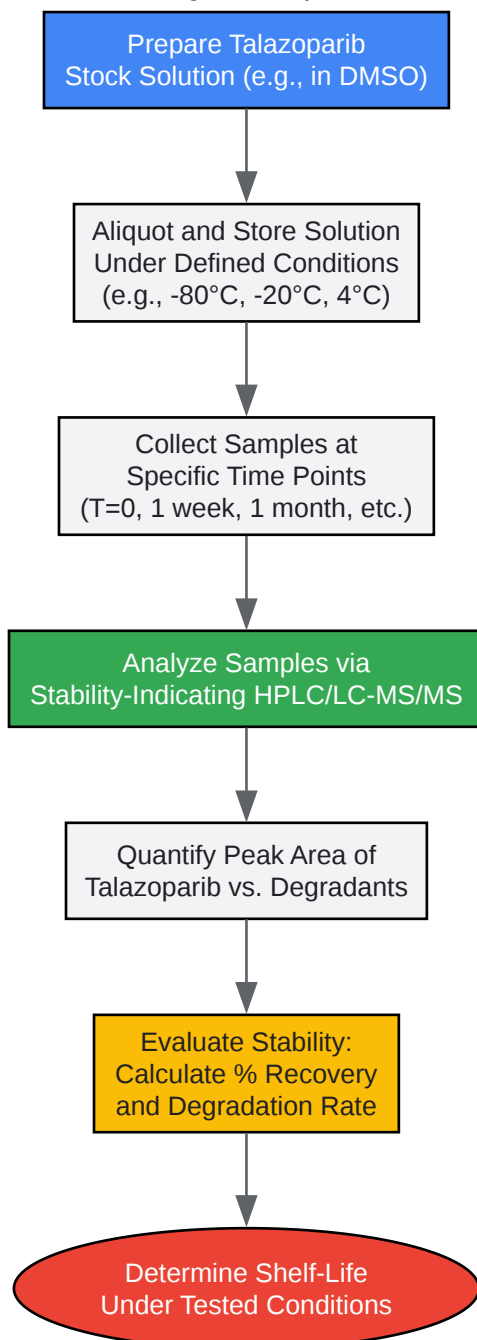
This methodology is based on a published study for evaluating Talazoparib's stability in human liver microsomes (HLMs).[\[6\]](#)[\[7\]](#)

- **System:** A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
- **Column:** Hypersil C18 column or equivalent reversed-phase column.
- **Mobile Phase:** An isocratic mobile phase suitable for separating Talazoparib and an internal standard (e.g., Lapatinib).
- **Working Solutions:** Prepare working solutions of Talazoparib by diluting a DMSO stock solution with the mobile phase.[\[6\]](#)[\[7\]](#)
- **Incubation:** Incubate Talazoparib (e.g., at a final concentration of 1  $\mu$ M) with HLMs (e.g., 1 mg protein/mL) in a phosphate buffer at 37°C. The reaction is initiated by adding an NADPH-regenerating system.
- **Sampling:** Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

- Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS.
- Data Analysis: Plot the natural logarithm of the remaining percentage of Talazoparib against time. The slope of the linear regression line is used to calculate the in vitro half-life ( $t_{1/2}$ ).

## Visualizations

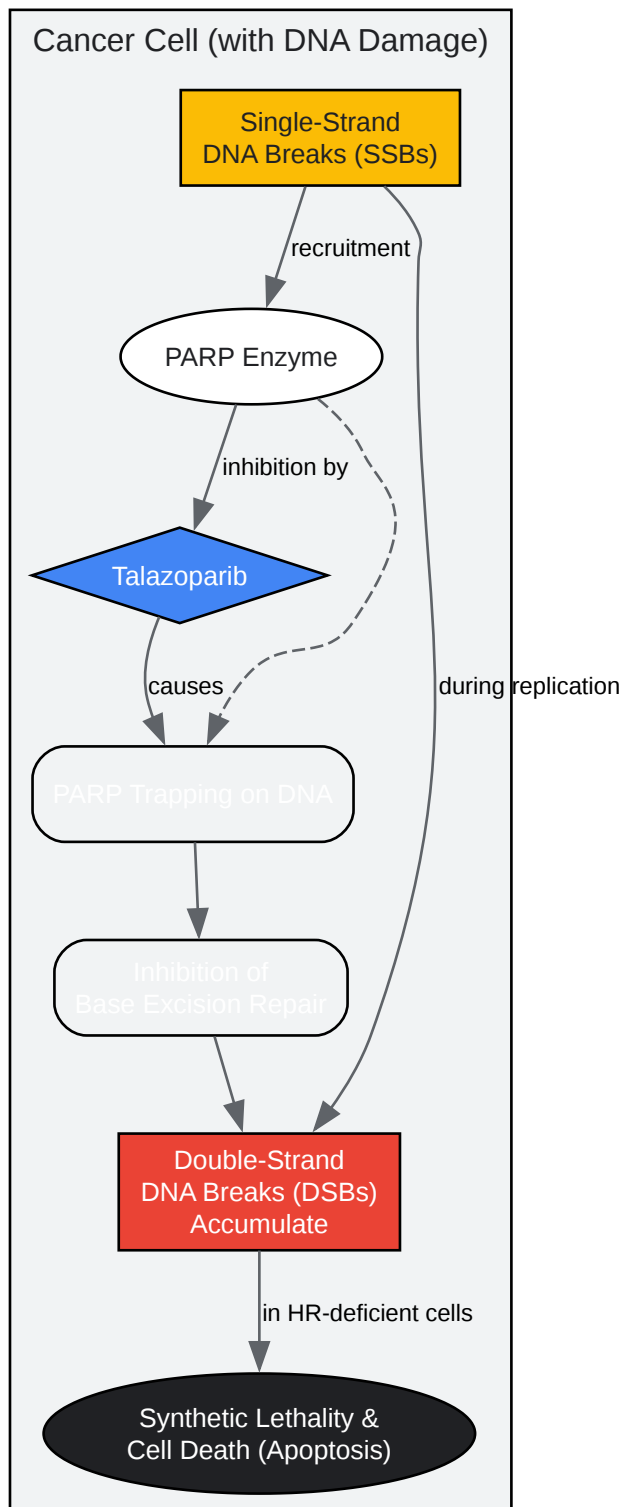
## Workflow for Assessing Talazoparib Solution Stability



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Caption: Experimental workflow for stability testing of **(rac)-Talazoparib** solutions.

## Logical Pathway of Talazoparib's Mechanism of Action

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Caption: Logical pathway illustrating Talazoparib's dual mechanism of action.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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